Unraveling the Functional Core: A Technical Guide to the Inferred Mechanism of Action of 1-(4-Morpholinophenyl)guanidine
Unraveling the Functional Core: A Technical Guide to the Inferred Mechanism of Action of 1-(4-Morpholinophenyl)guanidine
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the molecular characteristics and inferred mechanism of action of 1-(4-Morpholinophenyl)guanidine. While direct and extensive research on this compound as a standalone therapeutic agent is limited in publicly available literature, its critical role as a key intermediate in the synthesis of the Janus kinase (JAK) inhibitor, Momelotinib, provides a strong basis for understanding its biological significance.[1][2][3] This document, therefore, focuses on the mechanistic landscape of the JAK-STAT pathway, the likely contribution of the core structural motifs of 1-(4-Morpholinophenyl)guanidine to kinase inhibition, and the experimental methodologies required to elucidate its precise biological functions. This guide is intended to serve as a foundational resource for researchers exploring guanidine-based pharmacophores in kinase inhibitor discovery.
Introduction: The Significance of a Synthetic Precursor
1-(4-Morpholinophenyl)guanidine is a guanidine derivative distinguished by a morpholine ring attached to a phenyl group, which is in turn linked to a guanidine moiety.[1] Its primary significance in the scientific literature is as a crucial building block in the synthesis of Momelotinib, a potent inhibitor of JAK1 and JAK2.[2][4] The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are central to cytokine-mediated signaling via the JAK-STAT pathway.[2][5] Dysregulation of this pathway is implicated in a variety of myeloproliferative neoplasms and inflammatory diseases, making JAK inhibitors a vital class of therapeutic agents.[2][5]
Given that 1-(4-Morpholinophenyl)guanidine provides a substantial portion of the final structure of Momelotinib, it is reasonable to infer that its core structure possesses functionalities conducive to kinase binding. This guide will, therefore, explore its mechanism of action through the lens of its contribution to a known, clinically relevant kinase inhibitor.
The Inferred Target Pathway: JAK-STAT Signaling
The JAK-STAT signaling cascade is the principal inferred pathway of action. This pathway translates extracellular cytokine signals into transcriptional regulation. The process can be outlined as follows:
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Cytokine Binding and Receptor Dimerization: The binding of a cytokine to its specific receptor induces the dimerization or oligomerization of receptor subunits.
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JAK Activation: This conformational change brings the associated JAKs into close proximity, allowing them to trans-phosphorylate each other on tyrosine residues in their activation loops.
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Receptor Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular domains of the cytokine receptors.
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STAT Recruitment and Phosphorylation: These phosphorylated sites on the receptors act as docking sites for the SH2 domains of Signal Transducer and Activator of Transcription (STAT) proteins. Upon recruitment, the STATs are themselves phosphorylated by the JAKs.
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STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form dimers, and translocate to the nucleus.
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Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.
The inhibitory action of compounds derived from 1-(4-Morpholinophenyl)guanidine, such as Momelotinib, occurs at the level of JAK activation, preventing the downstream phosphorylation cascade.
Structural Basis for Kinase Inhibition: A Mechanistic Hypothesis
The structure of 1-(4-Morpholinophenyl)guanidine contains three key pharmacophoric elements that likely contribute to its ability to interact with the ATP-binding pocket of kinases like JAKs.
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Guanidine Group: The guanidinium cation, which is protonated at physiological pH, is a strong hydrogen bond donor.[6] This allows it to form multiple hydrogen bonds with hinge region residues in the ATP-binding cleft of kinases, a common feature of many kinase inhibitors. This interaction mimics the hydrogen bonding of the adenine portion of ATP.
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Phenyl Ring: The central phenyl ring acts as a scaffold, correctly positioning the guanidine and morpholine groups. It can also engage in hydrophobic and pi-stacking interactions with non-polar residues within the kinase domain.
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Morpholine Group: The morpholine moiety is a common feature in many approved drugs.[7] It can enhance aqueous solubility and metabolic stability. Furthermore, the oxygen and nitrogen atoms can act as hydrogen bond acceptors, potentially forming additional interactions with the kinase active site or solvent molecules.
The synthesis of Momelotinib from 1-(4-Morpholinophenyl)guanidine involves a cyclization reaction to form a pyrimidine ring system, which is a well-established hinge-binding motif in kinase inhibitors.[2][3]
Experimental Protocols for Mechanistic Elucidation
To definitively determine the mechanism of action of 1-(4-Morpholinophenyl)guanidine, a series of biochemical and cellular assays are required. The following protocols are representative of the standard methodologies used in the field.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity. Inhibition of the kinase results in a decrease in ADP production.
Objective: To determine the half-maximal inhibitory concentration (IC50) of 1-(4-Morpholinophenyl)guanidine against a panel of kinases (e.g., JAK1, JAK2, BTK).
Methodology:
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Compound Preparation: Prepare a 10 mM stock solution of 1-(4-Morpholinophenyl)guanidine in 100% DMSO. Create a series of dilutions (e.g., 10-point, 3-fold serial dilution) in a 96-well or 384-well plate.
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Kinase Reaction Setup:
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To each well, add the kinase buffer.
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Add the test compound dilutions.
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Add the specific kinase (e.g., recombinant human JAK2).
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Add the kinase substrate (e.g., a generic tyrosine kinase substrate peptide).
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Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.
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Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
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ADP Detection:
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Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
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Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
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Data Analysis: The luminescent signal is correlated with the amount of ADP produced. Plot the percentage of kinase inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
| Parameter | Example Condition |
| Plate Format | 384-well, white, opaque |
| Final Assay Volume | 25 µL |
| Kinase Concentration | 1-5 nM (enzyme-dependent) |
| Substrate Concentration | Km for ATP |
| Compound Concentrations | 100 µM to 5 nM |
| Incubation Time | 60 minutes at 30°C |
| Detection Method | Luminescence |
Cellular Phospho-STAT Assay (Western Blot)
This assay determines the ability of a compound to inhibit JAK-mediated phosphorylation of STAT proteins in a cellular context.
Objective: To assess the inhibition of cytokine-induced STAT3 phosphorylation by 1-(4-Morpholinophenyl)guanidine in a relevant cell line.
Methodology:
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Cell Culture and Starvation: Culture a cytokine-responsive cell line (e.g., HEL 92.1.7) to ~80% confluency. Starve the cells in a low-serum medium for 4-6 hours to reduce basal signaling.
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Compound Treatment: Pre-incubate the starved cells with various concentrations of 1-(4-Morpholinophenyl)guanidine for 1-2 hours.
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Cytokine Stimulation: Stimulate the cells with a cytokine (e.g., IL-6 or EPO) for a short period (e.g., 15-30 minutes) to induce JAK-STAT signaling.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE and Western Blot:
-
Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
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Data Analysis: Re-probe the membrane with an antibody for total STAT3 and a loading control (e.g., GAPDH or β-actin) to normalize the data. Quantify the band intensities to determine the reduction in p-STAT3 levels relative to the cytokine-stimulated control.
Conclusion and Future Directions
1-(4-Morpholinophenyl)guanidine is a compound of significant interest due to its role as a foundational scaffold for the JAK inhibitor Momelotinib. Based on this relationship, its mechanism of action is inferred to involve the inhibition of protein kinases through interactions mediated by its guanidine, phenyl, and morpholine moieties within the ATP-binding site. The guanidine group is particularly crucial for forming key hydrogen bonds with the kinase hinge region.
While this guide provides a robust, inferred mechanism and the standard experimental protocols to verify it, direct evidence for the specific biological targets and potency of 1-(4-Morpholinophenyl)guanidine is lacking in the public domain. Future research should focus on performing the assays described herein to generate a comprehensive kinase inhibition profile and to determine its cellular activity. Such studies would not only confirm its hypothesized mechanism but also potentially uncover novel activities, further informing the design of next-generation kinase inhibitors based on the versatile guanidine scaffold.
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